1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
The synthesis of 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzyl chloride with 3-phenylbenzofuran-2-carboxylic acid, followed by cyclization with urea under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can form additional fused ring systems through cyclization reactions with suitable reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent, showing promise in inhibiting the growth of cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrobenzyl group, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
895787-85-6 |
---|---|
Molecular Formula |
C23H15N3O5 |
Molecular Weight |
413.389 |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15N3O5/c27-22-21-20(18-8-4-5-9-19(18)31-21)24(14-15-10-12-17(13-11-15)26(29)30)23(28)25(22)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
SBLVMKZTIFMKHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.